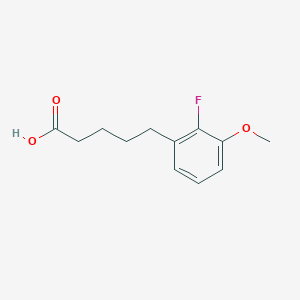
5-(2-Fluoro-3-methoxyphenyl)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Fluoro-3-methoxyphenyl)pentanoic acid: is an organic compound characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a pentanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-methoxybenzene and pentanoic acid.
Reaction Steps:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom and methoxy group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of this compound derivatives with additional carboxyl or keto groups.
Reduction: Formation of 5-(2-Fluoro-3-methoxyphenyl)pentanol or 5-(2-Fluoro-3-methoxyphenyl)pentanal.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine or methoxy groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand or substrate in catalytic reactions.
Biology:
Biochemical Studies: The compound’s structural features make it useful in studying enzyme-substrate interactions and metabolic pathways.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 5-(2-Fluoro-3-methoxyphenyl)pentanoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and methoxy group can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
- 5-(2-Fluoro-3-methoxyphenyl)butanoic acid
- 5-(2-Fluoro-3-methoxyphenyl)hexanoic acid
- 5-(2-Fluoro-3-methoxyphenyl)propanoic acid
Comparison:
- Structural Differences: The length of the carbon chain in the pentanoic acid moiety distinguishes these compounds from each other.
- Reactivity: The reactivity and chemical behavior may vary based on the chain length and the position of the functional groups.
- Applications: Each compound may have unique applications based on its specific structural features and reactivity.
Eigenschaften
Molekularformel |
C12H15FO3 |
|---|---|
Molekulargewicht |
226.24 g/mol |
IUPAC-Name |
5-(2-fluoro-3-methoxyphenyl)pentanoic acid |
InChI |
InChI=1S/C12H15FO3/c1-16-10-7-4-6-9(12(10)13)5-2-3-8-11(14)15/h4,6-7H,2-3,5,8H2,1H3,(H,14,15) |
InChI-Schlüssel |
AJSBCAPZEUHWHP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1F)CCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(3-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13095857.png)
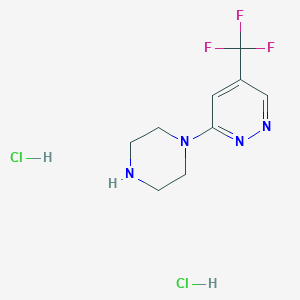

![Tert-butyl 5'-formyl-3'-oxospiro[azetidine-3,1'-isoindoline]-1-carboxylate](/img/structure/B13095864.png)

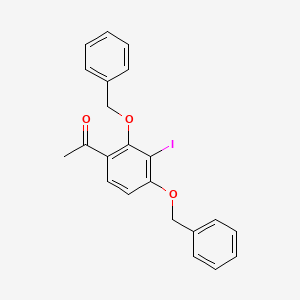
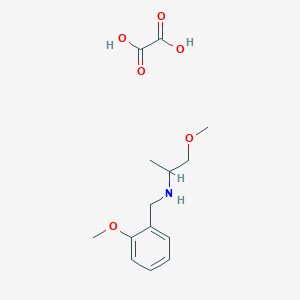

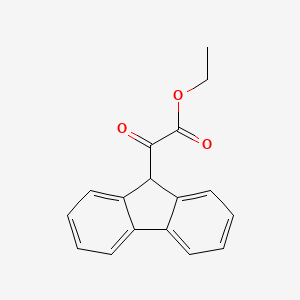
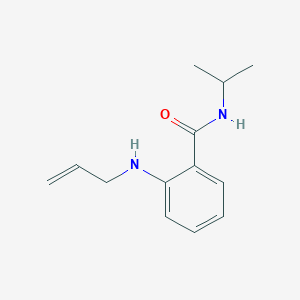
![3-Methyl-1H-pyrazolo[5,1-c][1,2,4]triazole-6,7-diamine](/img/structure/B13095896.png)
![4-(6-Acetyl-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-D]pyrimidin-5-YL)benzonitrile](/img/structure/B13095902.png)
![8-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13095910.png)

